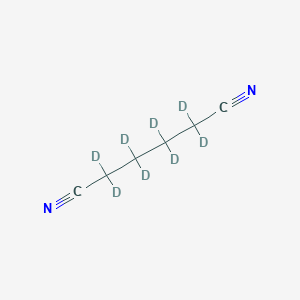

Adiponitrilo-d8

Descripción general

Descripción

Adiponitrile (ADN) is a key intermediate in the chemical industry, primarily used in the synthesis of hexamethylenediamine, a component of nylon 6,6. This dinitrile is produced on a large scale, with an annual production of approximately 1 million tons. It is a significant precursor for the polymer industry due to its application in producing materials like carpeting and textiles .

Synthesis Analysis

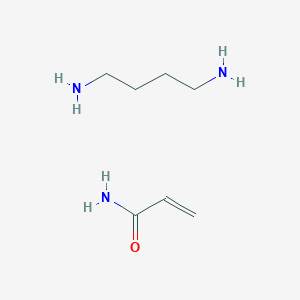

Several methods have been developed for the synthesis of ADN. One approach involves the electrochemical hydrodimerization of acrylonitrile

Aplicaciones Científicas De Investigación

Intermediario Químico

El Adiponitrilo-d8 es un intermediario químico a gran escala utilizado en la producción de Nylon 6,6 . Juega un papel crucial en el proceso de fabricación de este polímero sintético ampliamente utilizado.

Hidrogenación Térmica

Uno de los métodos principales para producir this compound es a través de la hidrogenación térmica del butadieno . Sin embargo, este proceso es intensivo en energía e implica reactivos extremadamente tóxicos como el cianuro de hidrógeno .

Hidroddimerización Electroquímica

El this compound también se puede producir a través de la hidroddimerización electroquímica del acrilonitrilo . Este se considera un proceso químico verde que utiliza electrolitos a base de agua y puede acoplarse directamente con fuentes de electricidad renovables como el viento o la luz solar .

Mejorar la Eficiencia de la Síntesis Electroquímica

Se ha realizado investigación para mejorar la selectividad y la eficiencia en la síntesis electroquímica de this compound . Mediante un control cuidadoso de la composición del electrolito, la concentración de reactivos, las densidades de corriente de operación y la temperatura, se pueden lograr selectividades de hasta 83% .

Producción Biocatalítica

Se han reportado procesos de producción biocatalítica de α, ω-dinitrilos, que incluyen this compound . Estos procesos evitan la necesidad de cianuro de hidrógeno y conducen a los dinitrilos con excelente selectividad .

Acoplamiento de Energía Renovable

La electrosíntesis de this compound abre oportunidades para la implementación directa de fuentes de energía renovable en la fabricación química

Mecanismo De Acción

Target of Action

Adiponitrile-d8, also known as 1,4-Dicyanobutane-d8 or Hexanedinitrile-d8 , is a high-purity, high boiling, liquid, aliphatic dinitrile It’s known that adiponitrile, the non-deuterated form, is primarily used in the synthesis of hexamethylenediamine (hmda), a component of nylon 6,6 .

Mode of Action

It’s known that the non-deuterated form, adiponitrile, is used in the production of hmda, which is then used to produce nylon 6,6 . The deuterated form, Adiponitrile-d8, likely follows a similar pathway, but with the presence of deuterium atoms.

Biochemical Pathways

Adiponitrile is a key precursor in the production of HMDA, which is specifically used for the production of nylon 66 . The current production of adiponitrile involves ammoniation-dehydration of adipic acid, electrolytic dimerization of acrylonitrile, or hydrocyanation of 1,3-butadiene . These processes involve high energy consumption and utilize highly toxic raw materials . A biocatalytic production process of α, ω-dinitriles, which avoids the need of hydrogen cyanide and leads to the dinitriles with excellent selectivity by employing aldoxime dehydratases, has been reported .

Pharmacokinetics

It’s known that adiponitrile-d8 has a boiling point of 295 °c and a density of 1021 g/mL at 25 °C .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5-octadeuteriohexanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-3-1-2-4-6-8/h1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGRAWJCKBQKAO-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC#N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C#N)C([2H])([2H])C([2H])([2H])C([2H])([2H])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583826 | |

| Record name | (~2~H_8_)Hexanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34006-32-1 | |

| Record name | Hexanedinitrile-d8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34006-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_8_)Hexanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34006-32-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128618.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 3-hydroxybenzoate](/img/structure/B128620.png)

![Bis[4-(2,3-dihydroxypropoxy)phenyl]methane](/img/structure/B128630.png)